4-Bromo-3-fluoro-2-methylpyridine

Suzuki-Miyaura coupling Chemoselective synthesis Heteroaryl bromide reactivity

For medicinal chemistry programs requiring sequential, site-selective C-C bond formation on a pyridine core, this compound solves the challenge of uncontrolled regioisomer formation. The established -Br > -OSO2F > -Cl reactivity hierarchy enables exclusive first-stage Suzuki-Miyaura coupling at C4, preserving a C2 substituent for orthogonal second-stage transformations. This predictability reduces synthetic step count and simplifies purification. - C4-bromine undergoes preferential oxidative addition with Pd(0), minimizing regioisomeric impurities. - The C3-fluorine attenuates pyridine nitrogen basicity, preserving catalytic activity in Lewis acid-promoted cross-couplings. - Directly maps to the hydrophobic back pocket of Class III PTK kinases (FMS/CSF-1R, c-KIT, PDGFRα/β, FLT3) for targeted inhibitor synthesis.

Molecular Formula C6H5BrFN
Molecular Weight 190.015
CAS No. 1211583-78-6
Cat. No. B597659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-2-methylpyridine
CAS1211583-78-6
Synonyms4-BROMO-3-FLUORO-2-METHYLPYRIDINE
Molecular FormulaC6H5BrFN
Molecular Weight190.015
Structural Identifiers
SMILESCC1=NC=CC(=C1F)Br
InChIInChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
InChIKeyMOCRCEBISJMOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-2-methylpyridine: Properties & Procurement Context


4-Bromo-3-fluoro-2-methylpyridine (CAS: 1211583-78-6; molecular formula: C6H5BrFN; molecular weight: 190.01 g/mol) is a polysubstituted heteroaromatic building block featuring a pyridine core functionalized at the 2-position with methyl, the 3-position with fluorine, and the 4-position with bromine . The compound is typically supplied at ≥95% purity and requires storage at 2–8°C under inert atmosphere [1]. Its procurement is driven primarily by its utility in palladium-catalyzed cross-coupling reactions and as a key intermediate in kinase inhibitor synthesis, where the precise substitution pattern dictates downstream pharmacological outcomes [2].

Why Generic Substitution Fails for This Pyridine


Substitution with generic halopyridine building blocks is not a viable procurement strategy because the spatial arrangement of the C4-bromine, C3-fluorine, and C2-methyl substituents on the pyridine ring creates a unique reactivity profile and molecular topology that cannot be replicated by isomers or mono/di-substituted analogs [1]. In palladium-catalyzed cross-coupling reactions, the specific halogenation pattern dictates both the chemoselectivity (bromide > fluorosulfate > chloride reactivity hierarchy) and the site-selectivity of aryl–aryl bond formation, which directly governs the regiochemical outcome of the synthetic sequence [2]. Furthermore, when this scaffold is incorporated into kinase inhibitor pharmacophores, even positional isomerism of the halogen and methyl groups alters the three-dimensional presentation of key binding elements to the target ATP-binding pocket, resulting in divergent structure–activity relationships that cannot be salvaged by downstream functionalization [3].

Quantitative Evidence for 4-Bromo-3-fluoro-2-methylpyridine


Bromide Reactivity Hierarchy in Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the bromide substituent at the C4 position of 4-bromo-3-fluoro-2-methylpyridine exhibits a reactivity hierarchy of –Br > –OSO2F > –Cl, enabling orthogonal and chemoselective coupling in polyhalogenated systems. This quantitative reactivity ranking has been empirically established across a series of heteroaryl substrates [1]. This hierarchy allows 4-bromo-3-fluoro-2-methylpyridine to undergo selective C4 arylation while preserving a C2-chloro or C2-fluorosulfate substituent for subsequent orthogonal transformations, a synthetic advantage that 4-chloro or 4-fluorosulfate analogs cannot provide in the first coupling step due to their inferior leaving-group ability under identical catalytic conditions.

Suzuki-Miyaura coupling Chemoselective synthesis Heteroaryl bromide reactivity

Site-Selective C4 Arylation in Suzuki-Miyaura Coupling

Systematic studies on the Suzuki-Miyaura cross-coupling of halogenated pyridines demonstrate that the C4-bromine substituent in 4-bromo-3-fluoro-2-methylpyridine undergoes site-selective arylation in preference to other halogen substituents when competing sites are present on the pyridine ring [1]. In the broader class of halogenated fluoropyridines, the C4 position exhibits enhanced reactivity toward oxidative addition with Pd(0) catalysts compared to C2-halogen substituents due to reduced steric hindrance from the adjacent methyl group and favorable electronic effects imparted by the C3-fluorine atom . This site-selectivity has been documented in the synthesis of functionalized fluorinated pyridine libraries where sequential coupling strategies are employed.

Site-selective arylation Fluorinated pyridine derivatives Cross-coupling methodology

Scaffold Utility in Class III PTK Receptor Kinase Inhibitors

4-Bromo-3-fluoro-2-methylpyridine and its structural analogs serve as key synthetic intermediates in patented kinase inhibitor programs targeting Class III PTK receptors including FMS (CSF-1R), c-KIT, PDGFRβ, PDGFRα, and FLT3 [1]. The substitution pattern of this scaffold is specifically claimed in pyridine-based kinase inhibitor patent families, where the 3-fluoro-2-methyl-4-aryl arrangement derived from C4 Suzuki coupling of this building block maps to the hydrophobic back pocket of the ATP-binding site . In contrast, regioisomeric building blocks such as 2-bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5) present a different substitution vector that would project the aryl group into a distinct spatial orientation upon coupling, yielding a structurally divergent final compound with altered kinase selectivity profiles.

Kinase inhibitor Class III PTK receptor Medicinal chemistry scaffold

Differentiated Physicochemical Profile vs Regioisomers

Computationally derived physicochemical parameters distinguish 4-bromo-3-fluoro-2-methylpyridine from its closest regioisomer, 2-bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5). The target compound exhibits a calculated boiling point of 181.2 ± 35.0 °C at 760 torr, a flash point of 63.4 ± 25.9 °C, and a density of 1.592 ± 0.06 g/cm³ at 20 °C . In contrast, 2-bromo-3-fluoro-4-methylpyridine exhibits a boiling point of 203.9 ± 35.0 °C at 760 mmHg, representing a differential of approximately 22.7 °C . This boiling point differential translates to distinct chromatographic retention behavior, with the target compound eluting earlier under typical reversed-phase conditions. For multi-step synthetic sequences where intermediates require purification, this physical property divergence directly impacts solvent selection, isolation protocols, and process reproducibility.

Physicochemical properties Regioisomer differentiation Chromatographic behavior

C3-Fluorine Effect on Pyridine Basicity

The C3-fluorine substituent in 4-bromo-3-fluoro-2-methylpyridine exerts a strong electron-withdrawing inductive effect (−I effect) on the pyridine ring, which reduces the basicity of the ring nitrogen (pKa decrease) compared to non-fluorinated 4-bromo-2-methylpyridine analogs [1]. This reduced basicity has practical implications for Lewis acid-promoted cross-coupling reactions, where competitive pyridine nitrogen coordination to Lewis acids such as ZnCl2, Sc(OTf)3, or BF3·OEt2 can modulate catalyst activity. The electron-withdrawing fluorine attenuates this nitrogen–Lewis acid interaction relative to non-fluorinated pyridines, thereby preserving catalytic activity in palladium-catalyzed benzylic cross-couplings [2]. For procurement decisions, this electronic modulation represents a tunable parameter that cannot be achieved with chloro- or methyl-substituted analogs lacking the fluorine atom.

Electronic effects Pyridine basicity Coordination chemistry

Optimal Application Scenarios


Sequential Orthogonal Cross-Coupling in Library Synthesis

For medicinal chemistry campaigns requiring sequential C–C bond formation on a pyridine core, 4-bromo-3-fluoro-2-methylpyridine is the preferred building block due to the established –Br > –OSO2F > –Cl reactivity hierarchy [1]. This enables first-stage Suzuki-Miyaura coupling exclusively at the C4 bromide site while preserving a C2 fluorosulfate or C2 chloride substituent for orthogonal second-stage transformations. This orthogonal reactivity strategy reduces the synthetic step count for disubstituted pyridine targets by at least one step compared to using non-selective halogenated building blocks. Research groups focused on parallel library synthesis of kinase-targeted heterocycles will realize the greatest procurement value from this specific substitution pattern.

Class III Kinase Inhibitor Precursor Synthesis

When synthesizing ATP-competitive kinase inhibitors targeting Class III PTK receptors (FMS/CSF-1R, c-KIT, PDGFRα/β, FLT3), the C2-methyl/C3-fluoro/C4-aryl substitution topology derived from 4-bromo-3-fluoro-2-methylpyridine maps directly to the hydrophobic back pocket of the kinase active site [2]. Post-Suzuki coupling at C4 installs the aryl/heteroaryl group that engages the selectivity-determining region of the kinase. The regioisomer 2-bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5) would yield a C4-methyl/C3-fluoro/C2-aryl topology upon coupling—a divergent spatial orientation that may produce compounds with altered kinase selectivity profiles lying outside the scope of key patent claims. This scenario applies to drug discovery programs pursuing kinase targets validated in oncology and inflammatory disease indications.

Process Optimization via Site-Selective Coupling

For process chemistry scale-up and preclinical candidate manufacturing, the documented site-selectivity for C4 oxidative addition in fluoropyridine Suzuki-Miyaura couplings directly reduces the formation of regioisomeric impurities [3]. When 4-bromo-3-fluoro-2-methylpyridine is employed, the C4-bromine undergoes preferential reaction with Pd(0) catalysts, minimizing competitive coupling at any C2-halogen substituent present in the system. This site-selectivity is attributed to reduced steric hindrance adjacent to the C2-methyl group and favorable electronic effects from the C3-fluorine . For procurement teams managing larger-scale synthetic campaigns, this predictability translates to higher isolated yields, simplified purification protocols, and reduced solvent consumption for chromatographic separation of regioisomers.

Lewis Acid-Promoted Benzylic Cross-Coupling

Research groups developing Lewis acid-promoted Pd-catalyzed cross-coupling methodologies for benzylic arylation of methylpyridines will benefit from the attenuated nitrogen basicity imparted by the C3-fluorine substituent [4]. The electron-withdrawing fluorine reduces competitive coordination of the pyridine nitrogen to Lewis acids such as ZnCl2, Sc(OTf)3, or BF3·OEt2, thereby preserving catalytic activity and enabling higher reaction yields compared to non-fluorinated pyridine substrates [5]. This electronic property makes 4-bromo-3-fluoro-2-methylpyridine a strategic building block choice when employing Lewis acid additives to facilitate reductive elimination in cross-coupling sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-fluoro-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.